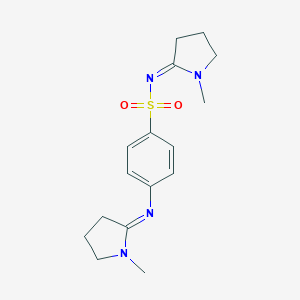
N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves several steps. The synthetic route typically includes the reaction of 1-methyl-2-pyrrolidinylidene with benzenesulfonamide under specific conditions. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In the field of medicine, it has shown promise as a hypoglycemic agent, potentially offering a safer alternative to existing treatments for diabetes. Its unique structure also makes it a valuable compound for research in organic chemistry and pharmacology .
Mecanismo De Acción
The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its hypoglycemic effects by inhibiting glucose transport and enhancing glucose uptake in cells. This compound’s unique structure allows it to interact with different molecular targets compared to other hypoglycemic agents .
Comparación Con Compuestos Similares
When compared to other similar compounds, N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide stands out due to its unique structure and mechanism of action. Similar compounds include phenformin, buformin, and metformin, which are also used as hypoglycemic agents. this compound has been shown to have fewer side effects and a different mode of action, making it a potentially safer and more effective alternative .
Propiedades
Número CAS |
126826-73-1 |
|---|---|
Fórmula molecular |
C16H22N4O2S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O2S/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)23(21,22)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3/b17-15?,18-16- |
Clave InChI |
PATMDZCYMFAZSK-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
SMILES isomérico |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3C |
SMILES canónico |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
Sinónimos |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene )amino]benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















